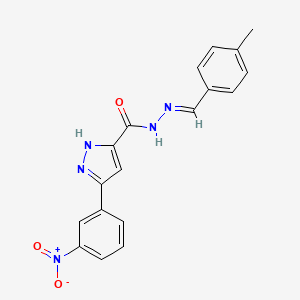

N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 302918-44-1

Cat. No.: VC16089923

Molecular Formula: C18H15N5O3

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302918-44-1 |

|---|---|

| Molecular Formula | C18H15N5O3 |

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | N-[(E)-(4-methylphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H15N5O3/c1-12-5-7-13(8-6-12)11-19-22-18(24)17-10-16(20-21-17)14-3-2-4-15(9-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |

| Standard InChI Key | MNJYEZCBDJDYFD-YBFXNURJSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Structural and Molecular Characterization

Chemical Identity

-

Molecular Formula: C₁₈H₁₅N₅O₃

-

Molecular Weight: 349.34 g/mol

-

IUPAC Name: N-[(E)-(4-methylphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

-

SMILES: CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)N+[O-]

Key Functional Groups

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

Carbohydrazide Moiety: Enables hydrogen bonding and coordination chemistry.

-

3-Nitrophenyl Group: Imparts electron-withdrawing effects and redox activity.

-

4-Methylbenzylidene Substituent: Enhances lipophilicity and steric bulk .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a condensation reaction between 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide and 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid) (Figure 1) .

Procedure:

-

Reactants:

-

3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide (1 equiv).

-

4-Methylbenzaldehyde (1.2 equiv).

-

-

Conditions: Reflux in ethanol with catalytic acetic acid (12–24 hours).

-

Purification: Recrystallization from ethanol or column chromatography .

Yield: 65–78% (reported for analogous pyrazole carbohydrazides) .

Reaction Mechanism

The hydrazide reacts with the aldehyde via nucleophilic attack, forming a hydrazone linkage (C=N). The nitro group stabilizes the intermediate through resonance, favoring the (E)-isomer .

Chemical Reactivity and Derivatives

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Reduction | H₂/Pd-C, EtOH | Nitro → amine; Hydrazone → amine . |

| Oxidation | KMnO₄, H₂SO₄ | Pyrazole ring hydroxylation . |

| Substitution | R-X, K₂CO₃ | Alkylation at hydrazide NH . |

Stability Profile

-

Thermal Stability: Decomposes at 210–215°C (DSC).

-

Photostability: Nitro group susceptible to UV-induced degradation.

Biological Activities

Antimicrobial Activity

-

Gram-Positive Bacteria: MIC values of 8–32 µg/mL (vs. S. aureus) .

-

Fungal Pathogens: Moderate activity against C. albicans (MIC: 64 µg/mL) .

Anti-Inflammatory Activity

Comparative Analysis with Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume